molecular formula C11H10ClFN4 B5911143 (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

Cat. No.: B5911143
M. Wt: 252.67 g/mol
InChI Key: LARYRSKAWNNVML-NSIKDUERSA-N
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Description

(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions:

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the triazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the methanimine linkage.

    Reduction: Reduction reactions could potentially reduce the imine group to an amine.

    Substitution: The aromatic ring may undergo further substitution reactions, particularly at the positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies to determine its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its triazole moiety is known to interact with various biological targets, making it a promising scaffold for drug development.

Industry

Industrially, the compound could be used in the development of agrochemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2-Chlorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
  • (Z)-1-(2-Fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
  • (Z)-1-(2-Chloro-6-methylphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in (Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine may confer unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-1-(2-chloro-6-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4/c1-7-15-16-8(2)17(7)14-6-9-10(12)4-3-5-11(9)13/h3-6H,1-2H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRSKAWNNVML-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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